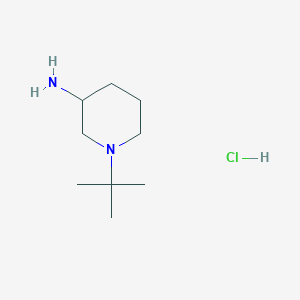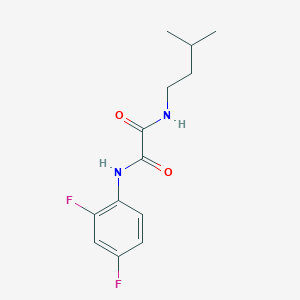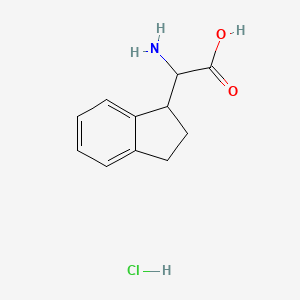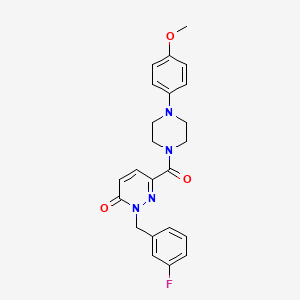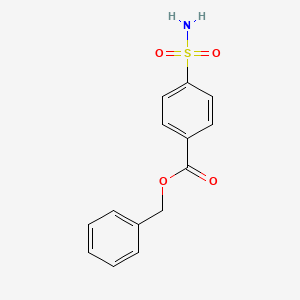![molecular formula C7H8O3 B2594875 (1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 38263-46-6](/img/structure/B2594875.png)
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
“(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the IUPAC name (1S,2R,4S)-bicyclo [2.2.1]hept-5-ene-2-carboxylic acid . It has a molecular weight of 140.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.14 . Other physical and chemical properties such as density, boiling point, and refractive index are not available in the search results.Scientific Research Applications
Polymer Synthesis
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been utilized in polymer synthesis. For instance, it's a precursor for substrates in ring opening metathesis polymerization (ROMP), contributing to the preparation of carbohydrate-substituted monomers suitable for ROMP (Schueller, Manning, & Kiessling, 1996). Additionally, its derivatives have been employed in the synthesis of alicyclic polymers designed for 193 nm photoresist materials, highlighting its importance in the field of material science (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).
Synthesis of Natural Product-like Compounds
This compound is also key in the multicomponent approach to synthesizing alkaloid-type frameworks, crucial for the creation of natural product-like compounds. This process involves a stereoselective reaction pathway, demonstrating the compound’s versatility in complex organic syntheses (Sonaglia, Banfi, Riva, & Basso, 2012).
Development of Pharmaceutical Intermediates
In pharmaceutical research, it has been adapted for microreactor technology in the synthesis of pharmaceutical intermediates, emphasizing its role in improving safety and efficiency in drug development (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).
Creation of Novel Compounds
The compound is instrumental in synthesizing novel structures, such as polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives, which have potential applications in various scientific fields, including medicinal chemistry (Kobayashi, Ono, & Kato, 1992).
Chemical Kinetics and Reaction Mechanisms
The compound’s derivatives are used to study reaction mechanisms and kinetics, such as in the synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester, providing insights into complex chemical reactions (Aragão, Constantino, Beatriz, & da Silva, 2005).
Applications in Biochemistry
Enzymatic processes using compounds like this are important in biochemistry. For example, the hydrolytic enzymes used in the synthesis of carba-sugars indicate the compound’s applicability in studying and utilizing biological catalysts (Tran & Crout, 1998).
properties
IUPAC Name |
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-PBXRRBTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]([C@@H]1C(=O)O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
38263-46-6 | |
| Record name | rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

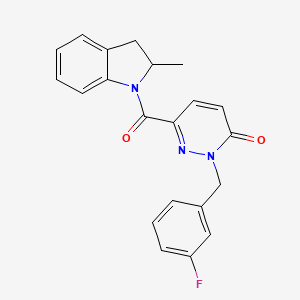
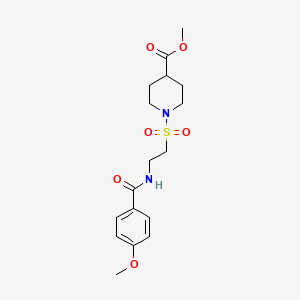
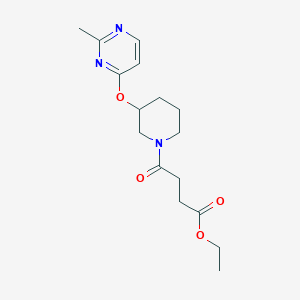
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)
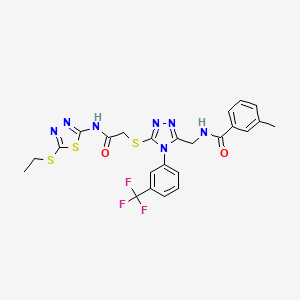
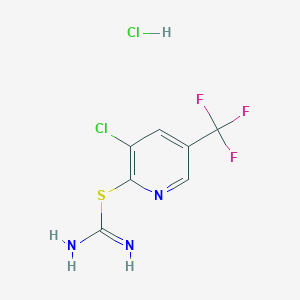
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)
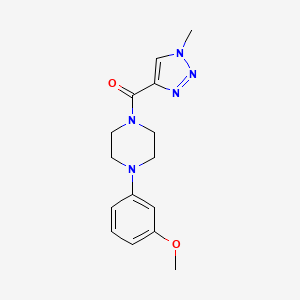
![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)
